molecular formula C16H26N2O2 B8278138 Tert-butyl 2-tert-butyl-5-aminobenzylcarbamate

Tert-butyl 2-tert-butyl-5-aminobenzylcarbamate

Cat. No.: B8278138
M. Wt: 278.39 g/mol
InChI Key: HRYPEIXWHUQZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-tert-butyl-5-aminobenzylcarbamate is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

tert-butyl N-[(5-amino-2-tert-butylphenyl)methyl]carbamate

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)13-8-7-12(17)9-11(13)10-18-14(19)20-16(4,5)6/h7-9H,10,17H2,1-6H3,(H,18,19)

InChI Key

HRYPEIXWHUQZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-tert-butyl-5-nitrobenzylcarbamate (20 mg, 0.065 mmol) in 5% AcOH-MeOH (1 mL) was added 10% Pd—C (14 mg) under nitrogen atmosphere. The mixture was stirred under H2 (1 atm) at room temperature for 1 h. The catalyst was removed via filtration through Celite, and the filtrate was concentrated to give tert-butyl 2-tert-butyl-5-aminobenzylcarbamate (E-4), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.09 (d, J=8.5 Hz, 1H), 6.62 (d, J=2.6 Hz, 1H), 6.47 (dd, J=8.5, 2.6 Hz, 1H), 4.61 (br s, 1H), 4.40 (d, J=5.1 Hz, 2H), 4.15 (br s, 2H), 1.39 (s, 9H), 1.29 (s, 9H); HPLC ret. time 2.47 min, 10-100% CH3CN, 5 min gradient; ESI-MS 279.3 m/z (MH+).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
14 mg
Type
catalyst
Reaction Step One

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